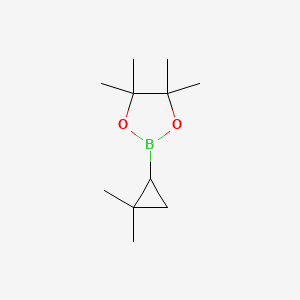![molecular formula C14H26BNO4 B6263856 rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis CAS No. 1807546-55-9](/img/no-structure.png)
rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate” is similar in structure . It has a molecular weight of 187.24 and its IUPAC name is tert-butyl (1R,2S)-2- (hydroxymethyl)cyclopropylcarbamate .
Molecular Structure Analysis
The InChI code for the related compound “rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate” is 1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 .Physical And Chemical Properties Analysis
The related compound “rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate” is a powder that is stored at 4 degrees Celsius .Safety and Hazards
Wirkmechanismus
Mode of Action
The presence of a tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that it may interact with biological targets through covalent bonding .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s bioavailability, half-life, and clearance rate would need to be determined in pharmacokinetic studies .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information on the compound’s biological targets and mode of action, it is difficult to predict its potential therapeutic or toxicological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without more information on the compound’s biological targets and mode of action, it is difficult to predict how these factors might impact its activity .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis involves the reaction of tert-butyl N-(cyclopropylcarbamoyl)carbamate with tetramethyl-1,3,2-dioxaborolane in the presence of a chiral ligand to obtain the desired product in racemic form.", "Starting Materials": [ "tert-butyl N-(cyclopropylcarbamoyl)carbamate", "tetramethyl-1,3,2-dioxaborolane", "chiral ligand" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(cyclopropylcarbamoyl)carbamate and tetramethyl-1,3,2-dioxaborolane in a suitable solvent.", "Step 2: Add a chiral ligand to the reaction mixture and stir at room temperature for a specific time.", "Step 3: Quench the reaction with water and extract the product with an organic solvent.", "Step 4: Purify the product by column chromatography or recrystallization to obtain rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis in racemic form." ] } | |
CAS-Nummer |
1807546-55-9 |
Produktname |
rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis |
Molekularformel |
C14H26BNO4 |
Molekulargewicht |
283.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



